3-Amino-4-chloropyridin-2-OL chemical properties
3-Amino-4-chloropyridin-2-OL chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Amino-2-chloropyridin-4-ol
Senior Application Scientist Note: The initial topic requested was "3-Amino-4-chloropyridin-2-ol." A thorough review of scientific literature and chemical databases revealed a significant lack of specific data for this exact isomer. However, a closely related and synthetically valuable isomer, 3-Amino-2-chloropyridin-4-ol (CAS 1242251-52-0) , is well-documented as a key building block in medicinal and agrochemical research. This guide will focus on this latter compound, providing the in-depth technical insights relevant to researchers, scientists, and drug development professionals. The principles of reactivity and functionalization discussed herein can be largely extrapolated to other isomers of amin-chloro-hydroxypyridines.
Introduction and Strategic Importance
3-Amino-2-chloropyridin-4-ol is a substituted pyridine derivative that has emerged as a critical intermediate in the synthesis of complex molecular architectures. Its strategic value lies in the orthogonal reactivity of its three distinct functional groups: a nucleophilic amino group, a halogen handle (chlorine) for cross-coupling reactions, and a hydroxypyridine moiety that exists in tautomeric equilibrium with its pyridone form. This trifecta of functionality allows for selective, stepwise modifications, making it a powerful scaffold for building compound libraries.
Primarily, it serves as a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.[1] The aminopyridine core is a well-established "hinge-binding" motif for many kinases, while the other positions on the ring provide vectors for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties. Its utility also extends to agrochemical research for designing novel pesticides and herbicides.[1]
Physicochemical and Structural Properties
The inherent properties of 3-Amino-2-chloropyridin-4-ol dictate its handling, reactivity, and formulation. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 1242251-52-0 | [2][3] |
| Molecular Formula | C₅H₅ClN₂O | [2][3] |
| Molecular Weight | 144.56 g/mol | [2][3] |
| Appearance | White to Brown powder/crystalline solid (Typical) | Inferred |
| Boiling Point (Predicted) | 475.2 ± 45.0 °C at 760 mmHg | [3] |
| Storage Conditions | 2-8°C, Dry, Sealed Place | [2][3] |
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyrid-4(1H)-one form. For 3-Amino-2-chloropyridin-4-ol, this equilibrium is crucial as it influences the molecule's aromaticity, hydrogen bonding capability, and reactivity. The pyridone tautomer is often the predominant form in various solvents due to the formation of a stable, amide-like system and a strong carbonyl bond.[4] This equilibrium must be considered when planning synthetic transformations, as reactions can occur at the oxygen or the ring nitrogen depending on the conditions.
Caption: Tautomeric equilibrium of 3-Amino-2-chloropyridin-4-ol.
Synthesis and Purification
The proposed pathway involves a multi-step sequence starting from readily available precursors, illustrating a common strategy in heterocyclic chemistry: ring formation followed by functional group manipulation.
Caption: Proposed synthetic workflow for 3-Amino-2-chloropyridin-4-ol.
Hypothetical Experimental Protocol
This protocol is a representative example adapted from related syntheses.[7] Researchers must perform their own optimization and safety assessments.
Step 1-2: Synthesis of 2-Chloro-3-cyano-4-hydroxypyridine
-
Rationale: The initial steps focus on constructing the core pyridone ring and then installing the chloro group, which is a key handle for later reactions. Chlorination is typically achieved using potent agents like phosphorus oxychloride.
-
Procedure:
-
To a stirred solution of 3-cyano-4-hydroxy-2-pyridone (1.0 equiv.) in a suitable high-boiling solvent, add phosphorus oxychloride (POCl₃, ~5.0 equiv.) dropwise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 110-115 °C) for 3-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the product precipitates.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the chlorinated intermediate.
-
Step 3: Hydrolysis of the Nitrile to Amide
-
Rationale: The cyano group is converted to a carboxamide, the direct precursor needed for the Hofmann rearrangement. Concentrated sulfuric acid is a standard reagent for this transformation.
-
Procedure:
-
Add 2-Chloro-3-cyano-4-hydroxypyridine (1.0 equiv.) portion-wise to concentrated sulfuric acid (~4.0 equiv.) at a temperature maintained between 70-90 °C.
-
Heat the mixture to 100 °C and hold for 2-3 hours.
-
Cool the reaction to ~90 °C and cautiously add water.
-
Further cool to 10 °C to precipitate the amide product.
-
Filter, wash with water, and dry to obtain 2-Chloro-4-hydroxy-pyridine-3-carboxamide.
-
Step 4: Hofmann Rearrangement to the Amine
-
Rationale: This classic rearrangement converts the amide to a primary amine with the loss of one carbon atom, providing the final amino group at the C3 position.
-
Procedure:
-
Prepare a solution of sodium hypobromite by adding bromine (1.0 equiv.) to a cold (0 °C) solution of sodium hydroxide (~2.2 equiv.) in water.
-
Add the 2-Chloro-4-hydroxy-pyridine-3-carboxamide (1.0 equiv.) to the cold hypobromite solution.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for one hour.
-
Cool the mixture, and adjust the pH to neutral or slightly acidic to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol/water may be required for purification.
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Chemical Reactivity and Synthetic Applications
The utility of 3-Amino-2-chloropyridin-4-ol stems from the differential reactivity of its functional groups, allowing for its use as a versatile scaffold.
Caption: Key reactivity pathways for 3-Amino-2-chloropyridin-4-ol.
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Reactions at the C2-Chloro Position: The chlorine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base introduces new carbon-carbon bonds, enabling the synthesis of 2-aryl or 2-heteroaryl derivatives. This is a cornerstone for building kinase inhibitor scaffolds.[8]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to 2-amino-substituted pyridines, further expanding the molecular diversity.[8]
-
Nucleophilic Aromatic Substitution (SₙAr): While less common than cross-coupling for this type of substrate, reaction with strong nucleophiles (e.g., alkoxides, thiols) under heating can displace the chloride.[8]
-
-
Reactions at the C3-Amino Group: The amino group is a potent nucleophile.
-
Acylation/Sulfonylation: It readily reacts with acyl chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, or ureas, respectively. These groups can act as crucial hydrogen bond donors or acceptors for receptor binding.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction can introduce diverse alkyl substituents.
-
-
Reactions at the C4-OH/N1-H System: Due to tautomerism, this position can be functionalized on either the oxygen or the ring nitrogen.
-
O-Alkylation/Arylation: Under appropriate basic conditions (e.g., NaH, K₂CO₃), the hydroxyl group can be deprotonated and reacted with alkyl or aryl halides to form ethers.
-
N-Alkylation: In other conditions, particularly when the pyridone tautomer is favored, alkylation can occur on the ring nitrogen.
-
Spectroscopic Characterization Profile (Expected)
While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features. Data from the closely related 3-amino-2-chloropyridine (CAS 6298-19-7) can serve as a useful reference.[9][10][11]
-
¹H NMR: The spectrum would show distinct signals for the two aromatic protons on the pyridine ring, likely appearing as doublets due to mutual coupling. The chemical shifts would be influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro group. Broad signals for the -NH₂ and -OH (or N-H in the pyridone tautomer) protons would also be present, and their positions would be solvent-dependent.
-
¹³C NMR: Five distinct signals for the pyridine ring carbons are expected. The carbon bearing the hydroxyl group (C4) would be significantly downfield, while the carbon attached to the chlorine (C2) would also be deshielded.
-
IR Spectroscopy: The spectrum would be characterized by:
-
N-H stretching vibrations from the amino group (~3300-3500 cm⁻¹).
-
A broad O-H stretching band from the hydroxyl group (~3200-3600 cm⁻¹).
-
If the pyridone tautomer is present, a strong C=O stretching band would appear around 1640-1680 cm⁻¹.
-
C=C and C=N stretching vibrations in the aromatic region (~1500-1620 cm⁻¹).
-
A C-Cl stretching vibration at lower wavenumbers.
-
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed. A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive feature. Fragmentation would likely involve the loss of HCl or CO (from the pyridone form).
Safety and Handling
As a laboratory chemical, 3-Amino-2-chloropyridin-4-ol requires careful handling.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
In case of exposure, follow standard first-aid procedures: move to fresh air for inhalation, flush eyes with water for at least 15 minutes, and wash skin thoroughly with soap and water. Seek immediate medical attention if swallowed or if significant exposure occurs.
Conclusion
3-Amino-2-chloropyridin-4-ol is a high-value chemical intermediate with a rich and versatile reactivity profile. Its strategic importance in medicinal chemistry, particularly in the synthesis of kinase inhibitors, is undeniable. Understanding its physicochemical properties, tautomeric nature, and the specific reactivity of its functional groups is paramount for its effective utilization in complex synthetic campaigns. This guide provides a foundational framework for researchers to design experiments, anticipate chemical behavior, and handle this compound safely, thereby accelerating the discovery and development of novel, biologically active molecules.
References
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MySkinRecipes. 3-Amino-2-chloropyridin-4-ol - Product Description. Available from: [Link]
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NIST. 3-Amino-2-chloropyridine - IR Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]
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PubChem. 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
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European Patent Office. EP 0551459 B1 - METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. Available from: [Link]
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NIST. 3-Amino-2-chloropyridine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]
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NIST. 3-Amino-2-chloropyridine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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Hu, B., et al. (2011). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1138. Available from: [Link]
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ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available from: [Link]
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